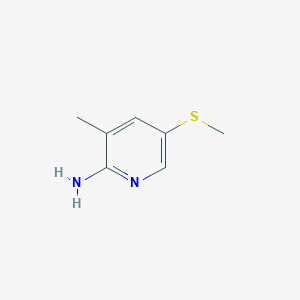

3-Methyl-5-(methylsulfanyl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-methylsulfanylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYLQBDKDBGQEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824086-02-3 | |

| Record name | 3-methyl-5-(methylsulfanyl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic and Structural Elucidation Techniques for 3 Methyl 5 Methylsulfanyl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H NMR and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Methyl-5-(methylsulfanyl)pyridin-2-amine is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the amine group, and the protons of the two methyl groups.

Aromatic Protons: The pyridine ring has two protons at positions 4 and 6. These would appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm). Their specific shifts are influenced by the electron-donating amino group and the methyl and methylsulfanyl substituents.

Amine Protons (-NH₂): The two protons of the primary amine group would likely appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration.

Methyl Protons (-CH₃): The protons of the methyl group at position 3 and the methylsulfanyl group at position 5 would each appear as a sharp singlet, typically in the aliphatic region of the spectrum (around 2.0-2.5 ppm).

Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 (Aromatic) | ~ 7.3 | Doublet |

| H-6 (Aromatic) | ~ 7.9 | Doublet |

| -NH₂ | Variable (Broad) | Singlet |

| -SCH₃ | ~ 2.4 | Singlet |

| Ar-CH₃ | ~ 2.1 | Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal.

Aromatic Carbons: The five carbons of the pyridine ring will have distinct chemical shifts in the range of 110-160 ppm. The carbon attached to the amino group (C-2) is expected to be significantly shielded, while the other substituted carbons (C-3, C-5) will also show characteristic shifts.

Methyl Carbons: The carbon atoms of the two methyl groups (-CH₃ and -SCH₃) will appear in the upfield region of the spectrum, typically below 30 ppm.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C-NH₂) | ~ 158 |

| C-3 (C-CH₃) | ~ 118 |

| C-4 | ~ 138 |

| C-5 (C-SCH₃) | ~ 125 |

| C-6 | ~ 145 |

| Ar-CH₃ | ~ 17 |

| -SCH₃ | ~ 15 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its primary amine, aromatic ring, methyl, and methylsulfanyl groups. researchgate.net

Key expected vibrational modes include:

N-H Stretching: The primary amine group (-NH₂) typically shows two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyridine ring are expected in the 1400-1650 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon to amine nitrogen bond typically appears in the 1250-1350 cm⁻¹ range.

C-S Stretching: The carbon-sulfur bond of the methylsulfanyl group gives rise to a weaker absorption in the 600-800 cm⁻¹ region.

Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methyl Groups | C-H Stretch | 2850 - 2960 |

| Pyridine Ring | C=N, C=C Stretch | 1400 - 1650 |

| Aromatic Amine | C-N Stretch | 1250 - 1350 |

| Methylsulfanyl | C-S Stretch | 600 - 800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The molecular formula for this compound is C₇H₁₀N₂S, which corresponds to a molecular weight of approximately 154.23 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 154.

The fragmentation of the molecular ion would likely proceed through several pathways, characteristic of amines and thioethers.

Alpha-Cleavage: Cleavage of the C-S bond could lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 139.

Loss of Thioformaldehyde (B1214467): Rearrangement and cleavage could lead to the loss of thioformaldehyde (CH₂S), resulting in a fragment ion.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic fragmentation, leading to smaller charged species.

Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment |

|---|---|

| 154 | [C₇H₁₀N₂S]⁺ (Molecular Ion) |

| 139 | [M - CH₃]⁺ |

| 121 | [M - SH]⁺ |

| 108 | [M - CH₂S]⁺ (after rearrangement) |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful crystal structure analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles within the molecule.

Furthermore, it would reveal the packing of molecules in the crystal lattice and the nature of intermolecular interactions. Key interactions would likely include:

π-π Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice.

As of now, a published crystal structure for this compound is not available. The determination of its crystal structure would provide invaluable insight into its solid-state properties and intermolecular behavior. Analysis of related structures, such as complexes of 2-amino-3-methylpyridine, shows that the pyridine nitrogen and the exocyclic amino group are key sites for coordination and hydrogen bonding interactions. mdpi.com

Computational and Theoretical Investigations of 3 Methyl 5 Methylsulfanyl Pyridin 2 Amine

Quantum Chemical Studies (Density Functional Theory - DFT)

Reactivity Indices and Reaction Pathway Predictions

The reactivity of a molecule is governed by its electronic structure. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to calculate various reactivity indices that help predict how and where a molecule will react. These indices provide a quantitative measure of the molecule's susceptibility to electrophilic or nucleophilic attack and can guide the prediction of reaction pathways.

For 3-Methyl-5-(methylsulfanyl)pyridin-2-amine, the key functional groups—the amino group (-NH2), the methyl group (-CH3), and the methylsulfanyl group (-SCH3)—attached to the pyridine (B92270) ring significantly influence its electronic properties and, consequently, its reactivity. wikipedia.org The amino group is a strong electron-donating group, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic substitution. Conversely, the pyridine nitrogen atom acts as an electron-withdrawing site.

Global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in these predictions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability.

Local reactivity indices, such as Fukui functions, identify the most reactive sites within the molecule. For this compound, these calculations would likely indicate that the nitrogen of the amino group and specific carbons on the pyridine ring are susceptible to electrophilic attack, while the pyridine ring nitrogen is a primary site for nucleophilic interaction or protonation. mdpi.com By mapping these reactive sites, computational models can predict the most probable pathways for various chemical reactions, such as alkylation, acylation, or oxidation, which is essential for planning synthetic routes. researchgate.netresearchgate.net

Table 1: Illustrative Reactivity Indices for this compound (Calculated via DFT)

| Parameter | Description | Hypothetical Value | Interpretation |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 eV | Relates to chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.5 eV | Measures the tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.3 eV | Measures resistance to change in electron distribution |

| Global Electrophilicity (ω) | χ² / (2η) | 2.66 eV | Index of electrophilic character |

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed insights into the dynamic behavior of compounds like this compound, including its conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

In a typical MD simulation, the forces between atoms are calculated using a molecular mechanics force field, and Newton's equations of motion are solved to simulate the system's evolution. For this compound, an MD simulation could reveal how the molecule behaves in an aqueous solution, showing how water molecules form hydrogen bonds with the amino group and the pyridine nitrogen. It would also illustrate the rotational freedom of the methyl and methylsulfanyl groups.

When studying potential drug candidates, MD simulations are invaluable for modeling the interaction between the ligand (the molecule of interest) and its protein target. nih.gov By placing this compound in the binding site of a target protein, simulations can predict the stability of the complex, identify key binding interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate the binding free energy. This information is critical for understanding the molecule's mechanism of action and for designing derivatives with improved affinity and selectivity.

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound with a Target Protein

| Parameter | Description | Example Value/Setting |

| Force Field | Set of parameters to calculate potential energy | AMBER, CHARMM, GROMOS |

| Solvent Model | Representation of the aqueous environment | TIP3P or SPC/E water model |

| System Size | Number of atoms in the simulation box | ~50,000 - 100,000 atoms |

| Simulation Time | Duration of the simulated physical time | 100 - 1000 nanoseconds |

| Ensemble | Statistical mechanics ensemble (e.g., constant temperature and pressure) | NPT (Isothermal-isobaric) |

| Temperature | Simulated system temperature | 300 K (approximating physiological temperature) |

| Pressure | Simulated system pressure | 1 bar |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.orgarxiv.org A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. chemrevlett.comresearchgate.net

The foundation of QSAR modeling lies in the principle that the biological activity of a compound is a function of its physicochemical properties. These properties are quantified by molecular descriptors, which can be broadly categorized as electronic, steric, and lipophilic. ajrconline.orgnih.gov

Electronic Parameters: These describe the electronic properties of a molecule or its substituents. The Hammett constant (σ), for example, quantifies the electron-donating or electron-withdrawing effect of a substituent on an aromatic ring. ajrconline.org For this compound, the amino, methyl, and methylsulfanyl groups would each have specific electronic contributions that influence interactions with a biological target.

Steric Parameters: These relate to the size and shape of the molecule. Descriptors like molar refractivity (MR) and Taft's steric parameter (Es) are used to model how the bulk of a substituent might affect its fit within a receptor's binding pocket. nih.gov

By calculating these parameters for a series of related pyridine derivatives, a QSAR model can be constructed to determine which properties are most important for a specific biological activity. nih.gov

Table 3: Key Physicochemical Parameters and Their Relevance in QSAR

| Parameter Type | Descriptor Example | Property Quantified | Relevance to this compound |

| Lipophilic | LogP, π | Hydrophobicity, membrane permeability | The methyl and methylsulfanyl groups increase lipophilicity, while the amino group decreases it. |

| Electronic | Hammett Constant (σ) | Electron-donating/withdrawing ability | The amino group is a strong electron donor (negative σ), influencing electrostatic interactions. |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | The size of the methylsulfanyl group can impact binding site complementarity. |

Developing a robust and predictive QSAR model involves several critical steps. uniroma1.itnih.gov First, a dataset of compounds with known biological activities is compiled. This dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. arxiv.org

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the molecular descriptors (independent variables) of the training set compounds with their biological activity (dependent variable).

The quality and predictive ability of the QSAR model are assessed through rigorous validation procedures. researchgate.neteuropa.eu

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to check the model's internal consistency and robustness. A high q² value (typically > 0.5) indicates a stable model. uniroma1.it

External Validation: The model's ability to predict the activity of new compounds is tested using the external test set. The coefficient of determination (r²) between the predicted and observed activities of the test set compounds is a key metric for predictive performance. researchgate.net

A successfully validated QSAR model can then be used to screen virtual libraries of compounds, including novel derivatives of this compound, to identify molecules with potentially high activity before committing resources to their synthesis. nih.gov

Table 4: Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value |

| r² (Coefficient of Determination) | Measures the goodness-of-fit for the training set. | > 0.6 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 |

| pred_r² (Predictive r² for test set) | Measures the model's ability to predict external data. | > 0.5 |

| F-test | Statistical test of the model's significance. | High value |

| Standard Error (SEE) | Measures the absolute error in the predicted values. | Low value |

Reactivity Profiles and Mechanistic Aspects of 3 Methyl 5 Methylsulfanyl Pyridin 2 Amine Transformations

Nucleophilic Reactivity of the Amino Group

The primary site of nucleophilic reactivity in 3-Methyl-5-(methylsulfanyl)pyridin-2-amine is the exocyclic amino group at the C2 position. This group possesses a lone pair of electrons on the nitrogen atom, rendering it basic and nucleophilic. It readily participates in reactions with various electrophiles. wikipedia.org The nucleophilicity of this amino group is modulated by the electronic contributions of the other substituents on the pyridine (B92270) ring. The methyl group at C3 provides a weak electron-donating inductive effect, slightly enhancing the nucleophilicity of the nearby amino group. Conversely, the methylsulfanyl group at C5 has a more complex influence, with both inductive withdrawal and resonance donation capabilities.

Common transformations involving the amino group include acylation, alkylation, and arylation. These reactions are fundamental in modifying the structure and properties of the parent compound. For instance, N-arylation of 2-aminopyridine (B139424) derivatives can be achieved using arynes, leading to chemoselective formation of N-arylpyridin-2-amines. acs.orgacs.org

| Reaction Type | Reagent Example | General Product Structure | Notes |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | N-(3-methyl-5-(methylsulfanyl)pyridin-2-yl)acetamide | Forms an amide bond. |

| Alkylation | Methyl Iodide (CH₃I) | N,3-dimethyl-5-(methylsulfanyl)pyridin-2-amine | Can lead to mono- or di-alkylation. |

| Sulfonylation | Tosyl Chloride (TsCl) | N-(3-methyl-5-(methylsulfanyl)pyridin-2-yl)-4-methylbenzenesulfonamide | Forms a sulfonamide, a common functional group in pharmaceuticals. |

| Arylation | Benzyne | N-phenyl-3-methyl-5-(methylsulfanyl)pyridin-2-amine | Requires specialized reagents like aryne precursors. acs.org |

Electrophilic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. wikipedia.org This deactivation is exacerbated in acidic conditions, which are common for many EAS reactions (e.g., nitration, sulfonation), as the ring nitrogen becomes protonated, forming a pyridinium (B92312) ion and further increasing its electron-withdrawing effect. uoanbar.edu.iqyoutube.com

However, the reactivity and regioselectivity of EAS are strongly influenced by the existing substituents. In this compound, the ring is substituted with two activating groups (amino and methyl) and one group with dual effects (methylsulfanyl).

Amino Group (-NH₂): A powerful activating group due to its +M (resonance) effect, which donates electron density to the ring. It is a strong ortho, para-director. wikipedia.orglasalle.edu For the C2-amino group, this directs incoming electrophiles to the C3 and C5 positions.

Methyl Group (-CH₃): A weak activating group through its +I (inductive) effect. It is an ortho, para-director. wikipedia.org For the C3-methyl group, this directs towards C2, C4, and C6.

The combined influence of these groups suggests that the C4 and C6 positions are the most probable sites for electrophilic attack, as they are activated by at least two of the substituents. The powerful directing effect of the amino group is a key determinant.

| Substituent (Position) | Type | Directing Influence |

|---|---|---|

| 2-Amino | Activating (+M > -I) | C3, C5 |

| 3-Methyl | Activating (+I) | C2, C4, C6 |

| 5-Methylsulfanyl | Activating (+M > -I) | C4, C6 |

| Predicted Site of Substitution | C4 and C6 |

Role of the Methylsulfanyl Group in Reaction Mechanisms

The methylsulfanyl (-SCH₃) group plays a significant and multifaceted role in the reactivity of the molecule. Its influence stems from the sulfur atom's ability to participate in the π-system of the aromatic ring and its potential for oxidation.

Oxidation State: The sulfur atom of the methylsulfanyl group can be readily oxidized to form a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃). This transformation dramatically alters the electronic properties of the substituent. Both sulfoxide and sulfone groups are strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. researchgate.net This conversion would significantly deactivate the pyridine ring towards electrophilic substitution and activate it towards nucleophilic aromatic substitution.

| Group | Oxidation State of Sulfur | Dominant Electronic Effect | Effect on Pyridine Ring Reactivity (EAS) |

|---|---|---|---|

| Methylsulfanyl (-SCH₃) | -2 | Activating (Resonance Donation) | Activating |

| Methylsulfinyl (-SOCH₃) | 0 | Deactivating (Inductive Withdrawal) | Deactivating |

| Methylsulfonyl (-SO₂CH₃) | +2 | Strongly Deactivating (Inductive/Resonance Withdrawal) | Strongly Deactivating |

Thermodynamic and Kinetic Considerations in Reactions

The outcome of chemical reactions involving this compound can be dictated by whether the reaction is under kinetic or thermodynamic control. jackwestin.com This is particularly relevant when multiple reaction sites are available or when competing reaction pathways can lead to different products. wikipedia.orglibretexts.org

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. This is the kinetic product. libretexts.org For electrophilic substitution on the pyridine ring, steric hindrance could play a role. For example, if the C4 position is less sterically hindered than the C6 position, it might be the kinetically favored site of attack, even if the intermediate leading to the C6 product is more stable.

Thermodynamic Control: At higher temperatures or with longer reaction times, where the initial reactions are reversible, the system can reach equilibrium. The major product will be the most stable one, regardless of how fast it is formed. This is the thermodynamic product. wikipedia.orglibretexts.org The relative stability of the potential intermediates and products, influenced by electronic and steric factors, determines the product distribution under these conditions.

The competition between N-alkylation at the exocyclic amino group versus the endocyclic pyridine nitrogen is another area where kinetic and thermodynamic factors are crucial. While the exocyclic amino group is generally more nucleophilic, the pyridinium salt formed by reaction at the ring nitrogen might be thermodynamically favored under certain conditions.

Catalytic Effects on Reaction Pathways (e.g., Organocatalysis, Metal Catalysis)

Modern synthetic chemistry heavily relies on catalysis to control the reactivity and selectivity of transformations. The functionalization of this compound can be significantly influenced by both metal and organocatalysts.

Metal Catalysis: Transition metals such as palladium, rhodium, ruthenium, and nickel are widely used to catalyze C-H functionalization and cross-coupling reactions on pyridine rings. rsc.orgrsc.orgbeilstein-journals.org The pyridine nitrogen or the exocyclic amino group can act as a directing group, coordinating to the metal center and guiding the catalyst to activate a specific C-H bond (e.g., at C4 or C6). This strategy allows for highly regioselective arylations, alkylations, and other transformations that are not achievable through classical electrophilic substitution. For instance, palladium-catalyzed C-H functionalization is a powerful tool for modifying pyridine derivatives. rsc.orgnih.gov Ruthenium catalysts have also been employed for the functionalization of 2-aminopyridines. acs.orgchemistryviews.orgrsc.orgthieme-connect.de

Organocatalysis: While the molecule itself is not a catalyst, its inherent basicity and nucleophilicity can be leveraged in reactions that might be considered part of an organocatalytic cycle. Pyridine derivatives are known to act as nucleophilic catalysts in various transformations. researchgate.netresearchgate.netconsensus.app The reactivity of the amino group can be enhanced by organocatalysts that act as Brønsted or Lewis bases, increasing its nucleophilicity for subsequent reactions.

| Catalysis Type | Catalyst Example | Target Site | Potential Transformation |

|---|---|---|---|

| Metal Catalysis | Pd(OAc)₂ / Ligand | C4-H or C6-H | Direct Arylation (C-C bond formation) |

| Metal Catalysis | [RhCp*Cl₂]₂ | C4-H or C6-H | C-H Alkylation/Alkenylation |

| Metal Catalysis | Buchwald-Hartwig Catalysts | N-H (Amino group) | N-Arylation (C-N bond formation) |

| Organocatalysis | DMAP (as an analogue) | N-H (Amino group) | Acylation (as a nucleophilic catalyst) |

Applications of 3 Methyl 5 Methylsulfanyl Pyridin 2 Amine and Its Derivatives in Chemical Research

Building Blocks in Organic Synthesis

The structural framework of 3-Methyl-5-(methylsulfanyl)pyridin-2-amine, featuring a nucleophilic amino group and an aromatic pyridine (B92270) ring, positions it as a valuable intermediate in the synthesis of diverse organic compounds. Its utility is particularly evident in the construction of complex heterocyclic systems and as a foundational scaffold in multi-component reactions.

Precursors for Complex Heterocyclic Systems

The 2-aminopyridine (B139424) moiety is a well-established precursor for the synthesis of fused heterocyclic systems, where additional rings are annulated onto the pyridine core. ias.ac.inmdpi.com The presence of the amino group provides a key reaction point for cyclization reactions. Derivatives of 2-aminopyridine are employed in the synthesis of a variety of fused systems with significant biological and pharmacological properties. mdpi.com

For instance, aminopyridines can react with various reagents to form fused pyrimidines, triazoles, and other complex scaffolds. The reaction of enaminones with heterocyclic amines like 3-amino-1,2,4-triazole or 2-aminobenzimidazole (B67599) leads to the formation of azolo[1,5-a]pyrimidine derivatives. mdpi.com Similarly, the construction of the furo[2,3-b]pyridine (B1315467) system, a class of compounds with interesting properties, often utilizes a pre-functionalized pyridine ring, such as one bearing an amino group, to build the adjacent furan (B31954) ring. ias.ac.in The reactivity of the 2-amino group in this compound allows it to serve as a nucleophile in condensation and cyclization reactions, making it an ideal starting material for analogous fused systems. The methyl and methylsulfanyl substituents can further influence the reactivity and properties of the resulting heterocyclic compounds.

Table 1: Examples of Fused Heterocyclic Systems Derived from Aminopyridine Precursors

| Precursor Type | Reactant(s) | Fused Heterocyclic System |

|---|---|---|

| Enaminone | 3-Amino-1,2,4-triazole | Triazolo[1,5-a]pyrimidine mdpi.com |

| Enaminone | 2-Aminobenzimidazole | Benzimidazolo[1,5-a]pyrimidine mdpi.com |

Scaffold for Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued in organic synthesis for their efficiency and atom economy. The 2-aminopyridine structure is an excellent scaffold for such reactions. nih.gov

A notable example is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), where a 2-aminopyridine, an aldehyde, and an isocyanide react to form 3-aminoimidazo[1,2-a]pyridine derivatives. researchgate.net This reaction provides a straightforward route to a class of compounds with a wide array of biological activities. Another efficient MCR involves the reaction of enaminones, malononitrile (B47326), and primary amines to produce various substituted 2-aminopyridine derivatives. nih.gov The this compound molecule is well-suited to participate in these types of MCRs, with the 2-amino group acting as the key nucleophilic component that initiates the reaction cascade.

Table 2: Representative Multi-Component Reactions Utilizing Aminopyridine Scaffolds

| Reaction Name/Type | Components | Product Class |

|---|---|---|

| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | 3-Aminoimidazo[1,2-a]pyridines researchgate.net |

| One-pot cyclocondensation | Enaminone, Malononitrile, Primary Amine | Substituted 2-Aminopyridines nih.gov |

Ligand Design and Coordination Chemistry

The presence of multiple heteroatoms (two nitrogen atoms and one sulfur atom) makes this compound an attractive candidate for ligand design in coordination chemistry. These donor atoms can coordinate to metal ions, forming stable complexes with potential applications in catalysis and materials science.

Development of N,S-Donor Ligands

The molecule possesses three potential coordination sites: the pyridine ring nitrogen (a sp²-hybridized N-donor), the exocyclic amino nitrogen (a sp³-hybridized N-donor), and the sulfur atom of the methylsulfanyl group (an S-donor). This arrangement allows it to act as a bidentate or potentially tridentate ligand.

Research on the closely related compound, 2-amino-3-methylpyridine, has demonstrated its ability to coordinate with metal ions like Silver(I) and Copper(II). mdpi.com X-ray diffraction studies of its silver complex revealed that the primary coordination occurs through the endocyclic (pyridine) nitrogen atom. mdpi.com In a polymeric structure with silver, the exocyclic amino group was also found to act as a bridging ligand, linking two metal centers. mdpi.com This confirms the coordinating ability of the aminopyridine core.

The addition of the methylsulfanyl group at the 5-position introduces a soft sulfur donor site. Sulfur is known to have a high affinity for late transition metals. Therefore, this compound can function as a versatile N,S-bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the methylsulfanyl sulfur, forming a stable chelate ring. Such N,S-donor ligands are of interest for stabilizing various oxidation states of metals and for creating complexes with unique electronic and steric properties.

Table 3: Coordination Behavior of 2-Amino-3-methylpyridine with Ag(I)

| Metal Ion | Ligand | Coordination Sites | Resulting Structure |

|---|---|---|---|

| Ag(I) | 2-Amino-3-methylpyridine | Endocyclic Pyridine Nitrogen | Monomeric Complex mdpi.com |

Exploration in Catalysis

Metal complexes derived from aminopyridine-based ligands have shown significant promise in the field of catalysis. nsf.gov The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the metal catalyst. The aminopyridine scaffold has been successfully used in iron-catalyzed Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers. nsf.gov

By forming complexes with transition metals such as palladium, copper, or iron, derivatives of this compound could be explored as catalysts for a variety of organic transformations. The substituents on the pyridine ring—the 3-methyl group and the 5-methylsulfanyl group—can be used to fine-tune the catalyst's properties. The methyl group provides steric bulk and is electron-donating, which can enhance the stability and reactivity of the metal center. The methylsulfanyl group can influence the electronic environment of the metal and may offer unique reactivity due to the soft nature of the sulfur donor. These features make such complexes interesting candidates for cross-coupling reactions, oxidation/reduction processes, and polymerization catalysis. nih.govmdpi.com

Mechanistic Investigations of Biological Activities in In Vitro and Preclinical Models

Aminopyridine derivatives are a prominent class of compounds in medicinal chemistry, known to exhibit a broad spectrum of pharmacological activities. researchgate.netrsc.org Research has shown that substituted aminopyridines can act as anticancer agents, inhibitors of specific enzymes like kinases, and modulators of ion channels. nih.govrsc.orgnih.gov

Derivatives of this compound are logical candidates for biological screening and mechanistic studies. The aminopyridine core is a known pharmacophore that interacts with various biological targets. For example, some aminopyridine derivatives have been designed as potent inhibitors of Tropomyosin receptor kinase (TRK), a target in cancer therapy. nih.gov The primary mechanism of action for the broader aminopyridine class often involves the blockage of voltage-gated potassium channels. rsc.org

Mechanistic investigations for new derivatives would typically involve a combination of in vitro biochemical assays and in silico computational studies. Enzyme inhibition assays can determine the potency and selectivity of a compound against a specific target, such as a protein kinase. Cellular assays using cancer cell lines can evaluate antiproliferative activity. To understand the interactions at a molecular level, molecular docking studies are frequently employed. These computational models can predict how the compound binds to the active site of a target protein, providing insights into the structure-activity relationship and guiding the design of more potent and selective analogs. nih.govnih.gov

Table 4: Biological Activities and Investigated Mechanisms of Aminopyridine Derivatives

| Derivative Class | Biological Activity | Investigated Mechanism/Target |

|---|---|---|

| Substituted Aminopyrimidines | Anticancer | Tropomyosin receptor kinase A (TRKA) inhibition nih.gov |

| General Aminopyridines | Neurological | Voltage-gated potassium channel blockage rsc.org |

| 2-Amino-3-cyanopyridines | Antibacterial (Gram-positive) | Molecular docking suggests potential enzyme targets nih.gov |

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal, Biofilm Inhibition)

Derivatives of the pyridine scaffold, particularly those incorporating methylsulfanyl and amino groups, have been the subject of numerous studies to evaluate their potential as antimicrobial agents. Research has demonstrated that synthetic modifications of this core structure can lead to compounds with significant activity against a range of bacterial and fungal pathogens, including those that form biofilms.

One area of investigation has focused on novel 2-methylsulfanyl- pensoft.netnih.govnih.govtriazolo[1,5-a]quinazoline derivatives. Certain compounds within this series have exhibited broad-spectrum antibacterial activity. For instance, specific derivatives have shown notable efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values recorded at 6.25 and 12.50 μg/ml. pensoft.net These studies indicate that the methylsulfanyl pyridine moiety is a key contributor to the observed antimicrobial effects.

Furthermore, research into substituted benzylidenehydrazinylpyridinium derivatives has revealed that the length of the side chain on the pyridinium (B92312) nitrogen can influence antimicrobial potency. Compounds with a 3-phenylpropyl chain, for example, have demonstrated the highest activity against Staphylococcus aureus. nih.gov This suggests that lipophilicity and steric factors play a crucial role in the interaction of these molecules with bacterial targets. In general, these pyridinium salts have shown stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov

Investigations into 2-amino-6-sulfanylpyridine-3,5-dicarbonitriles functionalized with a pyridoxine (B80251) moiety have also yielded promising results. Several of these compounds displayed significant antibacterial activity, with MICs in the range of 0.5–4 µg/mL against three Gram-positive strains. researchgate.net However, their activity against the Gram-negative E. coli was more moderate, with MICs ranging from 8–64 µg/mL. researchgate.net

The inhibition of biofilm formation, a critical factor in persistent infections, has also been a target of research for related compounds. Studies on 2-aminobenzimidazole (2-ABI) derivatives have shown that they can potently inhibit and disperse biofilms of Pseudomonas aeruginosa. nih.gov While not direct derivatives of this compound, the 2-amino-heterocycle motif is a shared structural feature, suggesting that similar derivatives could be explored for anti-biofilm properties.

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound Type | Target Organism(s) | Key Findings |

|---|---|---|

| 2-Methylsulfanyl- pensoft.netnih.govnih.govtriazolo[1,5-a]quinazolines | S. aureus, B. subtilis, P. aeruginosa, E. coli | Broad-spectrum antibacterial activity with MIC values as low as 6.25 μg/ml. pensoft.net |

| Substituted Benzylidenehydrazinylpyridinium Derivatives | S. aureus, P. aeruginosa | Activity is dependent on the side chain length; stronger against Gram-positive bacteria. nih.gov |

| 2-Amino-6-sulfanylpyridine-3,5-dicarbonitriles | Gram-positive strains, E. coli | MIC values of 0.5–4 µg/mL against Gram-positive bacteria. researchgate.net |

| 2-Aminobenzimidazole (2-ABI) Derivatives | P. aeruginosa | Potent inhibition and dispersal of biofilms. nih.gov |

Antineoplastic and Antiproliferative Activity in Cell Lines

The pyridine nucleus is a common feature in many compounds investigated for their anticancer properties. Derivatives of this compound have been part of this broader exploration, with studies focusing on their ability to inhibit the proliferation of various cancer cell lines.

Research into styrylsulfonyl-methylpyridine derivatives has identified compounds that are highly potent mitotic inhibitors and are selectively cytotoxic to cancer cells. These compounds have demonstrated the ability to induce mitotic arrest and apoptosis. pensoft.net Certain lead candidates from this series have also shown antitumor activities in animal models, highlighting their potential for further development. pensoft.net

The antiproliferative activity of newly synthesized pyridinethione and thienopyridine derivatives has been evaluated against several human cancer cell lines, including HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast). researchgate.net Several of these compounds exhibited interesting antitumor activity, particularly against hepatocellular and colon cancer cell lines, while showing low cytotoxicity against a non-tumor fibroblast-derived cell line. researchgate.net

Furthermore, a novel pyridine derivative, designated LHT-17-19, has demonstrated both antitumor and antimetastatic properties in mouse models of lung cancer. nih.gov This includes activity in both syngeneic tumor models and on heterotopic tumor models of non-small cell lung cancer in humanized animals. nih.gov

Table 2: Antiproliferative Activity of Selected Pyridine Derivatives

| Compound Series | Cell Lines/Model | Notable Activity |

|---|---|---|

| Styrylsulfonyl-methylpyridines | Cancer cell lines, animal models | Potent mitotic inhibitors, induce apoptosis, show in vivo antitumor activity. pensoft.net |

| Pyridinethione and Thienopyridine Derivatives | HCT-116, HepG-2, MCF-7 | Selective activity against liver and colon cancer cells with a good safety profile. researchgate.net |

| Pyridine Derivative LHT-17-19 | Mouse models of lung cancer | Demonstrates both antitumor and antimetastatic properties. nih.gov |

Enzyme Inhibition Studies (e.g., Phosphopantetheinyl Transferase, Ribonucleotide Reductase, Inducible Nitric Oxide Synthase)

Derivatives of this compound have been investigated as inhibitors of various enzymes implicated in disease processes. The structural features of these compounds make them suitable candidates for interacting with the active sites of specific enzymes.

Phosphopantetheinyl Transferase (PptT): PptT is an essential enzyme for the survival and virulence of Mycobacterium tuberculosis. Research has focused on developing inhibitors of this enzyme as potential anti-tuberculosis agents. While direct studies on this compound derivatives are limited, related heterocyclic scaffolds have been explored. For example, 2,6-diaminopyridine (B39239) scaffolds have been identified as active PptT inhibitors, replacing the amidinourea moiety of earlier inhibitors. nih.gov

Ribonucleotide Reductase (RNR): RNR is a key target in the development of anticancer and antiviral drugs. The structure-activity relationship studies of RNR inhibitors have shown that a nitrogen atom within a pyridine or other heterocyclic ring can form coordination complexes with metal ions in the enzyme's active site. pensoft.net Thiosemicarbazone derivatives containing a pyridine ring are a well-known class of RNR inhibitors. pensoft.net

Inducible Nitric Oxide Synthase (iNOS): Overexpression of iNOS is associated with various inflammatory conditions. Consequently, the development of selective iNOS inhibitors is an active area of research. While a broad range of heterocyclic compounds have been investigated, specific studies on 2-aminopyridine derivatives have shown their potential as non-arginine competitive inhibitors of iNOS. nih.gov The development of potent and selective iNOS inhibitors often involves the incorporation of heterocyclic cores like pyridine. nih.gov

Table 3: Enzyme Inhibition by Related Pyridine Derivatives

| Target Enzyme | Derivative Class | Key Findings |

|---|---|---|

| Phosphopantetheinyl Transferase (PptT) | 2,6-Diaminopyridines | Identified as active inhibitors of M. tuberculosis PptT. nih.gov |

| Ribonucleotide Reductase (RNR) | Pyridine-containing Thiosemicarbazones | The pyridine nitrogen is crucial for coordinating with metal ions in the active site. pensoft.net |

| Inducible Nitric Oxide Synthase (iNOS) | 2-Aminopyridines | Act as non-arginine competitive inhibitors of iNOS. nih.gov |

Receptor Binding Affinity Investigations (e.g., Adenosine (B11128) Receptors)

The structural similarity of the aminopyridine core to endogenous purines has prompted investigations into the interaction of its derivatives with purinergic receptors, such as adenosine receptors (ARs). These receptors are involved in a multitude of physiological processes, making them attractive therapeutic targets.

Amino-3,5-dicyanopyridine derivatives have emerged as a versatile series of adenosine receptor ligands. nih.gov Structure-activity relationship studies have demonstrated that modifications to this scaffold can yield ligands with a wide range of affinities and efficacies at the different AR subtypes (A1, A2A, A2B, and A3). nih.gov For instance, the presence of a 1H-imidazol-2-yl group as a substituent has been identified as a key feature for producing potent AR agonists. nih.gov

Specifically, certain 2-amino-4-aryl-6-(1H-imidazol-2-yl-methylsulfanyl)-pyridine-3,5-dicarbonitrile compounds have displayed nanomolar affinity for all AR subtypes. nih.gov One such derivative, 2-amino-6-[(1H-imidazol-2-ylmethyl)sulfanyl]-4-[4-(prop-2-en-1-yloxy)phenyl]pyridine-3,5-dicarbonitrile, has shown activity in the low nanomolar range at both the A1 and A2B subtypes, acting as a partial agonist. nih.gov This dual activity could be beneficial for conditions such as diabetes. nih.gov

Anti-Thrombolytic Activity Assessment

The potential of pyridine derivatives in modulating coagulation and fibrinolysis has been an area of interest in the search for new anti-thrombotic agents. While direct studies on this compound derivatives are not extensively documented in this context, research on related heterocyclic structures provides some insights.

A study on a novel series of 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives reported that some of these compounds exhibited very good thrombolytic activity when compared to the reference drug, Streptokinase. nih.gov Although the core scaffold is different, the presence of a sulfanyl (B85325) linkage is a common feature that might contribute to this activity. Further investigation is required to determine if the this compound scaffold can be similarly functionalized to achieve anti-thrombolytic effects.

Antioxidant Activity Evaluation

The capacity of chemical compounds to counteract oxidative stress is a valuable property in the context of various diseases. The antioxidant potential of pyridine derivatives has been explored in several studies.

Novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide have been synthesized and evaluated for their antioxidant activity in vitro. pensoft.net These studies utilized methods such as scavenging of stable free radicals to assess the antioxidant capacity of the synthesized compounds. pensoft.net

Research on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives incorporating a phenylsulfonyl moiety has also demonstrated their ability to inhibit free radical-induced oxidative hemolysis of red blood cells. nanobioletters.com Compounds containing phenolic groups or additional sulfur and nitrogen atoms showed particularly high antioxidant activity. nanobioletters.com Another study on 3-methyl-1-phenyl-2-pyrazolin-5-one, a compound with some structural similarities to the pyridine core, found that it can act as an effective antioxidant in both cellular and cell-free systems. nih.gov

Molecular Docking Studies of Protein-Ligand Interactions

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. This approach has been instrumental in understanding the mechanism of action and in the rational design of derivatives of this compound and related compounds.

In a study of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine as a potential drug template for chronic myeloid leukemia, molecular docking was used to investigate its interaction with the active pocket of the Abl kinase enzyme. nih.gov The study revealed that while the planar conformation of the molecule presented steric hindrances to hydrogen bonding, an extended conformation within the active site allowed for crucial interactions with protein residues involved in the inhibition process. nih.gov The docking study predicted a binding affinity of -10.3 kcal/mol for this compound. nih.gov

Similarly, molecular docking has been employed to study the interaction of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives with the enzyme α-amylase as potential anti-diabetic agents. plos.org The docking analysis indicated that these compounds had favorable inhibitory properties, with one of the derivatives showing a docking score of -7.43 kcal/mol. plos.org These computational studies are invaluable for guiding the synthesis of more potent and selective inhibitors by providing insights into the key interactions between the ligand and its protein target.

Potential in Materials Science Research

The unique structural features of this compound, namely the presence of a pyridine ring, an amino group, a methyl group, and a methylsulfanyl group, suggest that its derivatives could be tailored for specific functions in materials science.

Currently, there is a lack of specific research data in the provided search results detailing the use of this compound or its immediate derivatives as chiral dopants for liquid crystals. The development of chiral dopants often relies on molecules with specific stereogenic centers and molecular shapes that can efficiently induce a helical twist in a nematic liquid crystal host. While pyridine-containing structures are not uncommon in liquid crystal research, the specific utility of this compound as a chiral dopant has not been established in the available literature.

The 2-aminopyridine scaffold is a well-established fluorophore, and its derivatives are the subject of ongoing research for the development of novel fluorescent probes. nih.govnih.govresearchgate.net These probes are valuable tools in various scientific disciplines, including for biological imaging and as sensors for detecting specific analytes. mdpi.comnih.gov The potential of this compound derivatives as fluorescent probes can be extrapolated from the photophysical properties of other substituted 2-aminopyridines.

The fluorescence characteristics of aminopyridine derivatives, such as their quantum yield (a measure of fluorescence efficiency), absorption and emission wavelengths, and Stokes shift, are highly dependent on the nature and position of substituents on the pyridine ring. nih.govsciforum.net For instance, a study on a series of multisubstituted aminopyridines revealed that modifications to the substituents can significantly alter their fluorescent properties. nih.gov This tunability is a key feature in the design of fluorescent probes for specific applications.

Derivatives of this compound could be synthesized to create a library of compounds with diverse fluorescent properties. The existing methyl and methylsulfanyl groups on the pyridine ring will inherently influence the electronic structure and, consequently, the photophysical characteristics of the molecule. Further chemical modifications could be introduced to fine-tune these properties.

The sensitivity of a fluorophore's emission to its local environment, a phenomenon known as solvatochromism, is a desirable trait for fluorescent probes designed to report on the polarity of their surroundings. nih.govnih.govrsc.org Research on 2-amino-3-cyanopyridine (B104079) derivatives has demonstrated such solvent-dependent emission shifts. sciforum.net It is plausible that derivatives of this compound could also exhibit solvatochromic behavior, making them potential candidates for probes of micro-environmental polarity.

A particularly interesting application lies in the development of "turn-on" fluorescent probes, which exhibit a significant increase in fluorescence intensity upon binding to a target molecule or undergoing a specific chemical reaction. mdpi.com This can be achieved by incorporating a quenching moiety that is removed or altered upon interaction with the analyte. For example, an aminopyridine derivative containing an azide (B81097) group was shown to be non-fluorescent until it participated in a "click" reaction, which restored its fluorescence. nih.gov This principle could be applied to derivatives of this compound to create highly specific sensors.

The unsubstituted 2-aminopyridine molecule itself has a high quantum yield, reported to be around 0.6 to 0.66, which underscores the potential of this class of compounds to form the basis of bright fluorescent probes. researchgate.netmdpi.comedinst.com The following table presents a selection of aminopyridine derivatives and their reported fluorescent properties, illustrating the impact of substitution on their photophysical characteristics.

| Compound Name | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (Φ) |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.34 |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.44 |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.31 |

| Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | 390 | 485 | 0.27 |

| Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate | 390 | 485 | 0.32 |

| 2-Aminopyridine (in 1M H2SO4) | 310 | Not Specified | 0.643 |

Data sourced from references nih.gov and edinst.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-5-(methylsulfanyl)pyridin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of pyridine derivatives often involves nucleophilic substitution or cross-coupling reactions. For example, fluorinated pyridines like 3,5-difluoro-4-methylpyridin-2-amine are synthesized via nucleophilic substitution of polyhalogenated precursors . For this compound, a plausible route could involve introducing the methylsulfanyl group via thiolation of a halogenated intermediate (e.g., 5-bromo-3-methylpyridin-2-amine) using sodium thiomethoxide. Optimization may require controlling temperature (e.g., 60–80°C), solvent choice (DMF or DMSO for polar aprotic conditions), and catalytic additives (e.g., CuI for Ullmann-type couplings). Purity can be verified via HPLC or GC-MS, with yields improved by iterative solvent extraction or column chromatography.

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is essential.

- NMR : ¹H and ¹³C NMR can identify proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons in pyridine rings) and confirm substitution patterns.

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELXL (via the SHELX suite) provides bond lengths, angles, and intermolecular interactions. For example, in related compounds like (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, SHELXL refined structures with R-factors <0.05, ensuring high precision .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound’s geometry?

- Methodological Answer : Discrepancies between experimental (XRD) and computational (DFT) bond parameters are common. For example, in 2-amino-3-chloro-5-trifluoromethylpyridine, B3LYP/6-311G(d,p) calculations showed deviations <0.02 Å in bond lengths compared to XRD data . To address contradictions:

Basis Set Selection : Use larger basis sets (e.g., cc-pVTZ) to improve accuracy.

Solvent Effects : Incorporate solvent models (e.g., PCM) if reactions occur in solution.

Thermal Corrections : Apply vibrational frequency corrections to DFT-optimized structures to match experimental thermal parameters.

Docking Studies : For bioactive derivatives, molecular docking (e.g., AutoDock Vina) can validate interactions with biological targets, aligning computational and experimental activity data.

Q. What strategies are effective for analyzing intermolecular interactions in crystalline forms of this compound?

- Methodological Answer : Crystallography and Hirshfeld surface analysis are critical. For instance, in (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, hydrogen bonding (N–H⋯N) and π-π stacking stabilize the lattice . Steps include:

Hydrogen Bond Mapping : Use software like Mercury to identify donor-acceptor distances (e.g., N–H⋯S or N–H⋯N interactions).

Hirshfeld Analysis : Quantify interaction contributions (e.g., H⋯H, H⋯S contacts) via CrystalExplorer.

Thermal Ellipsoids : Assess molecular rigidity; large ellipsoids suggest dynamic disorder, requiring refinement with restraints in SHELXL .

Q. How can regioselectivity challenges during functionalization of the pyridine ring be addressed?

- Methodological Answer : Regioselectivity in pyridine derivatives is influenced by directing groups and reaction conditions. For example:

- Electrophilic Substitution : Use protecting groups (e.g., Boc on amines) to direct reactions to specific positions.

- Cross-Coupling : Pd-catalyzed Suzuki-Miyaura reactions require halogenated precursors. In 5-(trifluoromethyl)pyridin-2-amine, bromination at the 3-position is favored due to electron-withdrawing effects of the CF₃ group .

- Computational Guidance : DFT calculations (e.g., Fukui indices) predict reactive sites. For methylsulfanyl-substituted pyridines, the sulfur lone pairs may direct electrophiles to adjacent positions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.